Hsd17B13-IN-68

Biochemical inhibition HSD17B13 enzymatic assay Estradiol substrate

Hsd17B13-IN-68 is a sub-100 nM HSD17B13 inhibitor with a pyrimidinone core, distinct from common sulfonamide-based probes. Ideal for assay development requiring moderate target engagement and for benchmarking alternative chemical matter in SAR studies. Procure this research tool compound for hepatocyte-based NASH/NAFLD models. Note: cellular permeability not characterized; empirical validation required.

Molecular Formula C23H20N6O3S
Molecular Weight 460.5 g/mol
Cat. No. B12363536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-68
Molecular FormulaC23H20N6O3S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6
InChIInChI=1S/C23H20N6O3S/c1-28-26-18(25-27-28)11-29-21(14-9-8-13(32-2)10-16(14)12-6-7-12)24-22-19(23(29)31)15-4-3-5-17(30)20(15)33-22/h3-5,8-10,12,30H,6-7,11H2,1-2H3
InChIKeyKUQVOBSULBSULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsd17B13-IN-68: Potent Small-Molecule Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 for Liver Disease Research Procurement


Hsd17B13-IN-68 (CAS 3004660-61-8, also designated as Compound 16) is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated, hepatically expressed enzyme of the short-chain dehydrogenase/reductase (SDR) superfamily [1]. The compound exhibits biochemical inhibitory activity against HSD17B13 with an IC50 value of < 0.1 μM using estradiol as substrate, positioning it among sub-100 nM potency inhibitors in this target class . Structurally characterized by a molecular formula of C23H20N6O3S and a molecular weight of 460.51 g/mol, Hsd17B13-IN-68 belongs to a chemical series distinct from the sulfonamide-based inhibitors that dominate much of the published HSD17B13 literature .

Hsd17B13-IN-68: Why Class-Level Substitution with Other HSD17B13 Inhibitors Is Not Warranted


Despite the growing number of HSD17B13 inhibitors disclosed in the literature, significant heterogeneity exists across this chemical class in terms of absolute potency (spanning >100-fold from ~1 nM to >100 nM), selectivity profiles within the 17β-HSD family, cell permeability characteristics, and in vivo pharmacokinetic behavior [1]. Notably, several structurally distinct HSD17B13 inhibitors demonstrate divergent cellular activity—for instance, HSD17B13-IN-3 exhibits low cell penetration despite acceptable biochemical potency, while BI-3231 achieves cellular IC50 values within 12-fold of its enzymatic Ki [2]. Furthermore, HSD17B13 inhibitors differ markedly in their reported selectivity against related family members, with some compounds (e.g., HSD17B13-IN-105) demonstrating >875-fold selectivity over 17β-HSD4, whereas others lack comprehensive selectivity characterization . These variations preclude simple substitution of one HSD17B13 inhibitor for another without experimental validation under identical assay conditions.

Hsd17B13-IN-68: Quantitative Differentiation Evidence Versus Closest HSD17B13 Inhibitor Comparators


Hsd17B13-IN-68 Sub-100 nM Biochemical Potency Versus HSD17B13-IN-3

Hsd17B13-IN-68 demonstrates biochemical inhibitory activity with an IC50 of < 0.1 μM (< 100 nM) against HSD17B13 using estradiol as substrate . In contrast, HSD17B13-IN-3 (compound 2) exhibits IC50 values of 0.38 μM (380 nM) with β-estradiol and 0.45 μM (450 nM) with leukotriene B4 as substrate under comparable biochemical assay conditions . This represents at least a 3.8-fold difference in potency between the two compounds, with Hsd17B13-IN-68 falling below the 100 nM threshold while HSD17B13-IN-3 remains in the mid-hundred nanomolar range.

Biochemical inhibition HSD17B13 enzymatic assay Estradiol substrate

Hsd17B13-IN-68 Class Positioning Relative to Ultra-Potent Inhibitors BI-3231 and Inhibitor 32

Within the broader landscape of HSD17B13 inhibitors, Hsd17B13-IN-68 (IC50 < 100 nM) occupies a moderate potency tier. The class-leading inhibitor BI-3231 achieves substantially higher potency with an IC50 of 1 nM and Ki of 0.7 nM in biochemical assays . A more recently disclosed inhibitor, compound 32, demonstrates an IC50 of 2.5 nM against HSD17B13 with hKd of 19.3 nM, representing >40-fold greater biochemical potency than the upper bound of Hsd17B13-IN-68 activity [1]. This potency spectrum highlights that Hsd17B13-IN-68 is best positioned for experimental contexts where ultra-potent inhibition (<10 nM) is not required or may be undesirable for pharmacological interrogation.

Enzymatic inhibition HSD17B13 Biochemical potency ranking

Hsd17B13-IN-68: Structural and Chemical Series Distinctness from Sulfonamide-Based Inhibitors

Hsd17B13-IN-68 (molecular formula C23H20N6O3S, MW 460.51) belongs to a pyrimidinone-containing chemical series [1], structurally distinct from the sulfonamide-based inhibitors that have been extensively characterized in the literature, including BI-3231 and the series of inhibitors described by Thamm et al. [2]. The patent reference WO2023212019 ("Pyrimidinone-containing 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors") explicitly identifies the pyrimidinone scaffold as the core pharmacophore for this compound series [3]. In contrast, Nature Communications reports that "structure-aided design enables the development of potent and selective sulfonamide-based 17B-HSD13 inhibitors," highlighting the distinct chemical matter represented by alternative inhibitor classes [2].

Chemical structure Scaffold differentiation Pyrimidinone

Hsd17B13-IN-68 Cellular Activity Status Relative to HSD17B13-IN-3 and BI-3231

Published data for Hsd17B13-IN-68 do not currently include cellular IC50 values or permeability metrics, limiting direct comparison of cellular activity. By contrast, HSD17B13-IN-3 is explicitly noted to exhibit "low cell penetration" despite its biochemical activity . BI-3231 has been characterized with a cellular IC50 of 12 nM in endogenous expression systems, demonstrating ~12-fold shift from its enzymatic Ki of 0.7 nM [1]. Inhibitor 32 was specifically optimized for liver-targeting and improved pharmacokinetic profile compared to BI-3231, with demonstrated in vivo efficacy in MASH mouse models [2]. The absence of cellular or in vivo characterization for Hsd17B13-IN-68 constitutes a significant evidentiary gap that must inform procurement decisions.

Cell permeability Cellular activity Endogenous expression

Hsd17B13-IN-68 Selectivity Profile: Data Gap Versus HSD17B13-IN-105

No publicly available selectivity data exist for Hsd17B13-IN-68 against related 17β-hydroxysteroid dehydrogenase family members or other off-targets. In contrast, HSD17B13-IN-105 (Compound EX.87) has been characterized with an IC50 of 0.036 μM (36 nM) against 17β-HSD13 and demonstrates high selectivity over 17β-HSD4, which has an IC50 of 31.5 μM, representing >875-fold selectivity . BI-3231 has been evaluated against hHSD17B11 (IC50 > 10 μM) and a panel of 44 safety targets, with only weak COX2 inhibition observed at 10 μM [1]. This selectivity data gap for Hsd17B13-IN-68 means users cannot currently assess whether the compound may have significant off-target liabilities within the 17β-HSD family.

Target selectivity 17β-HSD family Off-target profiling

Hsd17B13-IN-68 Potency Against Estradiol Substrate Versus HSD17B13-IN-8 Dual-Substrate Activity

Hsd17B13-IN-68 is characterized solely by its inhibitory activity against estradiol (IC50 < 0.1 μM), with no reported activity against leukotriene B4 (LTB4) or other substrates . HSD17B13-IN-8, by comparison, demonstrates dual-substrate inhibition with IC50 values of < 0.1 μM for estradiol and < 1 μM for LTB3 (a closely related leukotriene), indicating potential broader substrate coverage . The biological relevance of substrate selectivity for HSD17B13 inhibitors remains an active area of investigation, as the endogenous physiological substrate(s) of HSD17B13 are not yet definitively established [1].

Substrate specificity LTB4 Enzymatic activity

Hsd17B13-IN-68: Recommended Research and Procurement Application Scenarios


In Vitro Biochemical Screening and HSD17B13 Assay Development

Hsd17B13-IN-68 is suitable for in vitro biochemical assays requiring an HSD17B13 inhibitor with sub-100 nM potency (IC50 < 0.1 μM) against estradiol substrate . Its potency profile positions it as a mid-tier inhibitor relative to ultra-potent probes such as BI-3231 (IC50 = 1 nM), making it appropriate for assay development where moderate rather than maximal target inhibition is desired for establishing dynamic range . The compound can serve as a reference inhibitor in enzymatic assays for HSD17B13 activity, particularly in laboratories seeking a commercially available compound that does not require material transfer agreements associated with academic probe programs.

Chemical Scaffold Comparison and Medicinal Chemistry Benchmarking

Researchers engaged in medicinal chemistry optimization of HSD17B13 inhibitors may procure Hsd17B13-IN-68 specifically to benchmark against the pyrimidinone scaffold class . Given that the majority of structurally characterized HSD17B13 inhibitors in the open literature are sulfonamide-based, Hsd17B13-IN-68 provides a commercially accessible exemplar of alternative chemical matter . This enables comparative studies of scaffold-dependent properties including solubility, metabolic stability, and off-target profiles without requiring de novo synthesis of pyrimidinone analogs. The compound's molecular weight (460.51) and physicochemical properties differ substantially from sulfonamide-based inhibitors, offering a distinct comparator for structure-activity relationship (SAR) investigations .

Target Engagement Validation Requiring Moderate Potency Compounds

For experimental designs where ultra-potent inhibition may confound interpretation—such as dose-response studies examining partial target engagement or pharmacological differentiation between closely related HSD17B13 variants—Hsd17B13-IN-68 offers a potency profile (IC50 < 100 nM) that permits meaningful concentration gradients in cellular systems . In contrast, BI-3231 with cellular IC50 of 12 nM may achieve near-complete target saturation at lower concentrations, limiting the observable dynamic range in certain assay formats . However, procurement for cellular applications must account for the currently uncharacterized cell permeability and cellular activity of Hsd17B13-IN-68, requiring empirical validation by the end user [1].

Academic Research on Liver Disease and Metabolic Disorders

Hsd17B13-IN-68 is indicated for research applications in liver diseases and metabolic disorders, consistent with the therapeutic hypothesis that HSD17B13 inhibition may confer benefit in nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) . The compound can be employed in hepatocyte-based assays examining lipid droplet accumulation, inflammatory signaling, or fibrogenic responses, provided that appropriate positive and negative controls are included given the absence of published cellular characterization data . Researchers should note that while clinical-stage HSD17B13-targeting modalities (including small molecules such as INI-822 and RNAi therapeutics such as rapirosiran/AZD7503) have advanced to Phase I trials, Hsd17B13-IN-68 has not been reported in clinical development and is exclusively a research tool compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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